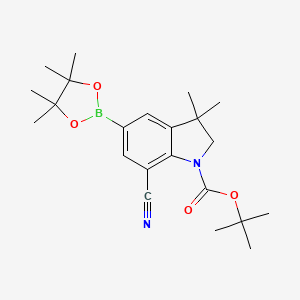
Tert-butyl 7-cyano-3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indoline-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 7-cyano-3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indoline-1-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of organic chemistry due to their wide range of biological activities and applications in medicinal chemistry . This compound, in particular, is notable for its unique structure, which includes a cyano group, a tert-butyl ester, and a dioxaborolane moiety.
Preparation Methods
The synthesis of tert-butyl 7-cyano-3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indoline-1-carboxylate typically involves multiple steps, including substitution reactions and the use of protective groupsThe dioxaborolane moiety is then added through a borylation reaction . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow techniques to improve yield and efficiency .
Chemical Reactions Analysis
Tert-butyl 7-cyano-3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indoline-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group and the dioxaborolane moiety.
Oxidation and Reduction: The indole core can undergo oxidation to form various oxidized derivatives, while reduction reactions can be used to modify the cyano group.
Coupling Reactions: The dioxaborolane moiety makes the compound suitable for Suzuki-Miyaura coupling reactions, which are commonly used to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted indole derivatives .
Scientific Research Applications
Tert-butyl 7-cyano-3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indoline-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 7-cyano-3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indoline-1-carboxylate involves its interaction with various molecular targets and pathways. The indole core can bind to multiple receptors and enzymes, influencing biological processes such as cell signaling and gene expression. The cyano group and dioxaborolane moiety can also participate in interactions with proteins and other biomolecules, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar compounds to tert-butyl 7-cyano-3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indoline-1-carboxylate include other indole derivatives with different substituents. For example:
Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate: Similar structure but lacks the cyano group, which may result in different reactivity and biological activity.
Indole-3-acetic acid: A naturally occurring indole derivative with significant biological activity, particularly as a plant hormone.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and a wide range of applications .
Biological Activity
Tert-butyl 7-cyano-3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indoline-1-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C22H31BN2O4
- Molecular Weight : 398.3 g/mol
The compound features a unique indoline structure with a cyano group and a boron-containing moiety, which may contribute to its biological activity.
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the indoline core followed by the introduction of the cyano and boron groups. Specific methodologies for synthesizing similar compounds have been documented in literature.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activities. For instance:
- Inhibition of Tubulin Polymerization : Compounds with indole structures have been shown to inhibit tubulin polymerization effectively. For example, related compounds demonstrated IC50 values in the low micromolar range (e.g., 0.56 µM) against tubulin polymerization .
- Apoptotic Induction : Flow cytometry analyses revealed that certain derivatives led to increased apoptotic cell populations in leukemia cell lines at nanomolar concentrations. This suggests that the compound may induce apoptosis through mechanisms involving caspase activation .
The mechanism by which this compound exerts its effects could involve:
- Interaction with Microtubules : Similar compounds have been shown to bind to tubulin and disrupt microtubule dynamics.
- Caspase Activation : Compounds in this class often activate caspases leading to programmed cell death.
Study on Antiproliferative Activity
A study evaluated various derivatives for their antiproliferative activity across different cancer cell lines. The results indicated that compounds bearing the indole structure exhibited enhanced potency compared to their amino counterparts. The findings are summarized in the following table:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 10h | 0.56 | HL-60 |
| 10g | 1.4 | U937 |
| CA-4 | 1.0 | A549 |
These results highlight the potential of indole derivatives as effective anticancer agents .
Properties
Molecular Formula |
C22H31BN2O4 |
|---|---|
Molecular Weight |
398.3 g/mol |
IUPAC Name |
tert-butyl 7-cyano-3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indole-1-carboxylate |
InChI |
InChI=1S/C22H31BN2O4/c1-19(2,3)27-18(26)25-13-20(4,5)16-11-15(10-14(12-24)17(16)25)23-28-21(6,7)22(8,9)29-23/h10-11H,13H2,1-9H3 |
InChI Key |
SLTBEMKENUGZDJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C3C(=C2)C(CN3C(=O)OC(C)(C)C)(C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















